molecular formula C9H10BrNO3 B13047335 (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

Cat. No.: B13047335
M. Wt: 260.08 g/mol
InChI Key: CPWFIZIIWUIHQR-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is a chiral amino acid derivative It features a bromine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. One common method is the bromination of 3-hydroxyphenylalanine, followed by protection and deprotection steps to introduce the amino group in the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-amino-3-(2-bromo-5-oxophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(5-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 3-amino-3-(2-nitro-5-hydroxyphenyl)propanoic acid or 3-amino-3-(2-amino-5-hydroxyphenyl)propanoic acid.

Scientific Research Applications

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylalanine: Lacks the bromine atom but has a similar structure.

    3-Bromo-5-hydroxyphenylalanine: Similar structure but without the amino group in the same position.

    3-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Chlorine atom instead of bromine.

Uniqueness

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is unique due to the presence of both the bromine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1

InChI Key

CPWFIZIIWUIHQR-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=CC(=C(C=C1O)C(CC(=O)O)N)Br

Origin of Product

United States

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